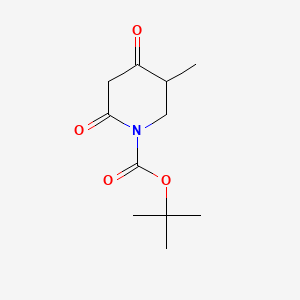
2-chloro-1-(6-fluoropyridin-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-1-(6-fluoropyridin-3-yl)ethan-1-one: is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of a chloro group and a fluoro group attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses. This compound is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals due to its unique reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-(6-fluoropyridin-3-yl)ethan-1-one typically involves the halogenation of a pyridine derivative. One common method is the reaction of 6-fluoro-3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with a chlorinating agent such as phosphorus pentachloride (PCl5) to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-chloro-1-(6-fluoropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridinecarboxylic acids.
Reduction: Formation of pyridyl alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-chloro-1-(6-fluoropyridin-3-yl)ethan-1-one is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and as an intermediate in cross-coupling reactions .
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of biologically active molecules. Its unique structure allows for the exploration of various biochemical pathways .
Medicine: The compound is investigated for its potential therapeutic applications, including the development of new drugs for treating diseases such as cancer and infectious diseases. Its reactivity and functional groups make it a versatile candidate for drug design .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in manufacturing processes .
Wirkmechanismus
The mechanism of action of 2-chloro-1-(6-fluoropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit or activate certain biochemical pathways, leading to its desired effects. For example, in medicinal chemistry, it may inhibit enzymes involved in disease progression, thereby exhibiting therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone
- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
- 2-Chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone
Comparison: Compared to its analogs, 2-chloro-1-(6-fluoropyridin-3-yl)ethan-1-one exhibits unique reactivity due to the specific positioning of the chloro and fluoro groups on the pyridine ring. This positioning influences its chemical behavior and interaction with other molecules, making it a distinct and valuable compound in various applications .
Eigenschaften
CAS-Nummer |
136592-25-1 |
|---|---|
Molekularformel |
C7H5ClFNO |
Molekulargewicht |
173.571 |
IUPAC-Name |
2-chloro-1-(6-fluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H5ClFNO/c8-3-6(11)5-1-2-7(9)10-4-5/h1-2,4H,3H2 |
InChI-Schlüssel |
CSKUFRDDRLPBPV-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1C(=O)CCl)F |
Synonyme |
Ethanone, 2-chloro-1-(6-fluoro-3-pyridinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3](/img/new.no-structure.jpg)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592330.png)

![tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592334.png)

![Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B592338.png)

![Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592343.png)
![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B592344.png)


